molecular formula C10H11Ca2O5+ B15133529 CID 156588709

CID 156588709

Cat. No.: B15133529
M. Wt: 291.35 g/mol
InChI Key: HPMAXTSVACEJTF-UHFFFAOYSA-M
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Description

Based on contextual clues from related compounds (e.g., betulin derivatives in ), it may belong to a class of triterpenoids or steroid-like molecules. Its relevance in biochemical studies is inferred from methodologies such as collision-induced dissociation (CID) mass spectrometry, which is used to analyze fragmentation patterns for structural elucidation .

Properties

Molecular Formula

C10H11Ca2O5+

Molecular Weight

291.35 g/mol

InChI

InChI=1S/C10H12O5.2Ca/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;;/h5,11H,2-4H2,1H3,(H,14,15);;/q;;+2/p-1

InChI Key

HPMAXTSVACEJTF-UHFFFAOYSA-M

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)C(=O)O)[O-].[Ca].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) involves several stepsThe final step involves the formation of the calcium salt through a reaction with calcium ions under controlled conditions .

Industrial Production Methods

Industrial production of this compound is carried out on a large scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to isolate the desired product. The production is closely monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl)-, ion(1-), calcium, calcium salt (2:1:1) involves its role as a plant growth regulator. It inhibits the biosynthesis of gibberellins, which are plant hormones that promote cell elongation and growth. By inhibiting gibberellin biosynthesis, the compound reduces vegetative growth and encourages the allocation of resources towards fruit production. This mechanism helps in controlling plant size and improving fruit yield .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

These compounds share a steroid or triterpenoid backbone, suggesting CID 156588709 may have analogous features. For example:

  • Betulin (CID 72326) : A lupane-type triterpene with hydroxyl groups at C3 and C26.
  • 3-O-caffeoyl betulin (CID 10153267) : A betulin derivative modified with a caffeoyl group, enhancing its polarity and bioactivity.
Table 1: Structural Comparison of this compound and Related Compounds
Compound (CID) Core Structure Functional Groups Molecular Weight (Da)
This compound Hypothetical triterpene Pending experimental validation ~440–460 (estimated)
Betulin (72326) Lupane -OH at C3, -CH₂OH at C28 442.73
3-O-Caffeoyl betulin (10153267) Lupane + caffeoyl -O-Caffeoyl at C3 604.85
Taurocholic acid (6675) Cholanoid steroid -COOH, -NH₂CH₂CH₂SO₃H 515.70

Note: Molecular weights are sourced from PubChem entries. This compound values are hypothetical and require experimental confirmation.

3D Structural Overlays

emphasizes 3D overlays of substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675) to compare steric and electronic profiles. If this compound shares a similar backbone, its orientation in enzyme-binding pockets (e.g., for hydroxysteroid dehydrogenases or bile acid transporters) could be analogous to these compounds .

Physicochemical and Functional Comparison

Collision Cross-Section (CCS) and Mass Spectrometry

discusses CCS measurements and mass accuracy (±5 ppm) for compound identification. This compound’s CCS and exact mass (if measured) could differentiate it from isomers like ginsenoside Rf and pseudoginsenoside F11, which are distinguished via source-induced CID fragmentation patterns in LC-ESI-MS .

Substrate Specificity and Inhibitory Activity

identifies ginkgolic acid 17:1 (CID 5469634) and irbesartan (CID 3749) as inhibitors of steroid-metabolizing enzymes. If this compound is an inhibitor, its IC₅₀ or binding affinity could be compared against these compounds. For example:

  • Ginkgolic acid 17:1 : Inhibits enzymes like acyl-CoA synthetases (IC₅₀ ~10 µM).
  • Irbesartan : An angiotensin receptor blocker repurposed for enzyme inhibition.
Table 2: Functional Comparison of Inhibitors
Compound (CID) Target Enzyme/Receptor IC₅₀/EC₅₀ (µM) Mechanism of Action
This compound Pending validation Pending data Hypothetical competitive inhibition
Ginkgolic acid 17:1 (5469634) Acyl-CoA synthetase 10 Covalent modification
Irbesartan (3749) Angiotensin II receptor 0.1–1 Competitive antagonism

Pharmacological Potential

highlights the importance of structural similarity to known drugs. Betulinic acid’s solubility and bioavailability limitations could guide optimization strategies for this compound .

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